molecular formula C7H7F2N3O B11794927 5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine

5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine

Cat. No.: B11794927
M. Wt: 187.15 g/mol
InChI Key: FPNKTBBYOBMXQZ-UHFFFAOYSA-N
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Description

5,5-Difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrano[3,4-d]pyrimidine core, which is a fused ring system combining pyran and pyrimidine rings, and the presence of fluorine atoms at specific positions.

Preparation Methods

The synthesis of 5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

5,5-Difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrano[3,4-d]pyrimidine ring system.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5,5-Difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

5,5-Difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine can be compared with other similar compounds, such as:

    Pyrano[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a pyrazole ring fused to the pyrimidine ring, leading to different chemical and biological properties.

    Pyrano[2,3-f]chromene derivatives: These compounds have a chromene ring fused to the pyrano ring, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart unique chemical and biological properties .

Properties

Molecular Formula

C7H7F2N3O

Molecular Weight

187.15 g/mol

IUPAC Name

5,5-difluoro-6,8-dihydropyrano[3,4-d]pyrimidin-2-amine

InChI

InChI=1S/C7H7F2N3O/c8-7(9)3-13-2-5-4(7)1-11-6(10)12-5/h1H,2-3H2,(H2,10,11,12)

InChI Key

FPNKTBBYOBMXQZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=NC=C2C(CO1)(F)F)N

Origin of Product

United States

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